Cas no 4717-40-2 (17-Ethynylestriol)
17-Ethynylestriol Chemical and Physical Properties
Names and Identifiers
-
- 17-Ethynylestriol
- 17a-Ethynylestriol
- 17-α-Ethynylestriol
- 17-ETHYNYLESTRADIOL
- PVH6K749AL
- Ethinylestriol
- SCHEMBL6387248
- 4717-40-2
- (16.ALPHA.,17.ALPHA.)-19-NORPREGNA-1,3,5(10)-TRIEN-20-YNE-3,16,17-TRIOL
- (16alpha,17alpha)-19-Norpregna-1,3,5(10)-trien-20-yne-3,16,17-triol
- (8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
- 19-NOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YNE-3,16.ALPHA.,17-TRIOL
- Estriol, 17-ethynyl-
- 19-Nor-17a-pregna-1,3,5(10)-trien-20-yne-3,16a,17-triol
- UNII-PVH6K749AL
- 19-Nor-17alpha-pregna-1,3,5(10)-trien-20-yne-3,16alpha,17-triol
- CHEMBL1627607
-
- Inchi: 1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1
- InChI Key: VSODIPLKPBLGCC-NADOGSGZSA-N
- SMILES: O[C@@]1(C#C)[C@@H](C[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)O)O
Computed Properties
- Exact Mass: 312.17300
- Monoisotopic Mass: 312.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 479.1±45.0 °C at 760 mmHg
- Flash Point: 221.6±23.3 °C
- Refractive Index: 1.644
- PSA: 60.69000
- LogP: 2.58340
- Vapor Pressure: No data available
17-Ethynylestriol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
17-Ethynylestriol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829618-1mg |
17-Ethynylestriol |
4717-40-2 | 98% | 1mg |
¥1,958.00 | 2022-10-10 | |
| TRC | E686500-1mg |
17-Ethynylestriol |
4717-40-2 | 1mg |
$ 193.00 | 2023-09-07 | ||
| TRC | E686500-10mg |
17-Ethynylestriol |
4717-40-2 | 10mg |
$ 1476.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581410-1mg |
(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
4717-40-2 | 98% | 1mg |
¥ȍůŞź | 2023-07-25 |
17-Ethynylestriol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrogens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrane steroids Estrogens and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on 17-Ethynylestriol
Recent Advances in the Study of 17-Ethynylestriol (CAS: 4717-40-2): A Comprehensive Research Brief
17-Ethynylestriol (CAS: 4717-40-2), a synthetic estrogen derivative, has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging clinical relevance. Recent studies have explored its role in hormone replacement therapy, cancer treatment, and as a tracer in diagnostic imaging, highlighting its versatility in biomedical research.
In terms of chemical structure, 17-Ethynylestriol is characterized by the addition of an ethynyl group at the 17-position of estriol, which enhances its metabolic stability and receptor-binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this modification significantly improves its selectivity for estrogen receptor subtypes, particularly ERα, making it a promising candidate for targeted therapies. Computational modeling further revealed that the ethynyl group induces conformational changes in the receptor-ligand complex, which may explain its distinct pharmacological profile compared to natural estrogens.
Recent preclinical investigations have shed light on the compound's anticancer potential. A groundbreaking 2024 paper in Cancer Research reported that 17-Ethynylestriol exhibits potent anti-proliferative effects in estrogen receptor-positive breast cancer cell lines, with an IC50 value significantly lower than that of conventional therapies like tamoxifen. Mechanistic studies indicated that the compound induces apoptosis through the upregulation of pro-apoptotic proteins while simultaneously inhibiting the PI3K/AKT/mTOR pathway. These findings suggest its potential as a dual-action therapeutic agent, though further in vivo validation is required.
The diagnostic applications of 17-Ethynylestriol have also seen notable advancements. Researchers at the Massachusetts General Hospital developed a novel 18F-labeled derivative of the compound for positron emission tomography (PET) imaging of estrogen receptor density in tumors. Initial clinical trials, published in the Journal of Nuclear Medicine (2024), demonstrated excellent tumor-to-background ratios and favorable pharmacokinetics, positioning it as a superior alternative to existing ER imaging agents. This development could revolutionize personalized treatment strategies for hormone-dependent cancers.
From a safety perspective, recent pharmacokinetic studies have provided valuable insights. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in Xenobiotica (2023) revealed that 17-Ethynylestriol exhibits improved metabolic stability compared to endogenous estrogens, with reduced formation of potentially harmful metabolites. However, researchers caution that its potent estrogenic activity necessitates careful dose optimization to minimize off-target effects, particularly in long-term therapeutic regimens.
Looking forward, several clinical trials are currently investigating novel formulations of 17-Ethynylestriol. A phase I/II trial (NCT05678945) is evaluating its efficacy in combination with CDK4/6 inhibitors for advanced breast cancer, while another study explores its potential in treating menopausal symptoms with reduced thrombotic risk compared to conventional hormone therapy. These developments underscore the compound's expanding therapeutic potential and the pharmaceutical industry's growing interest in this molecule.
In conclusion, 17-Ethynylestriol (4717-40-2) represents a fascinating case study in medicinal chemistry optimization, demonstrating how strategic molecular modifications can enhance both therapeutic potential and diagnostic utility. The convergence of recent findings across multiple disciplines - from structural biology to clinical oncology - suggests that this compound may soon transition from a research tool to a clinically valuable agent. Future research should focus on addressing remaining challenges in formulation optimization and long-term safety assessment to fully realize its biomedical potential.
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